molecular formula C14H11NO5S B1359375 5-(1,3-Dioxolan-2-YL)-2-(4-nitrobenzoyl)thiophene CAS No. 898778-34-2

5-(1,3-Dioxolan-2-YL)-2-(4-nitrobenzoyl)thiophene

Cat. No.: B1359375
CAS No.: 898778-34-2
M. Wt: 305.31 g/mol
InChI Key: LGFQTQCRIDYSOW-UHFFFAOYSA-N
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Description

5-(1,3-Dioxolan-2-YL)-2-(4-nitrobenzoyl)thiophene is a complex organic compound that features a thiophene ring substituted with a 1,3-dioxolane group and a 4-nitrobenzoyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(1,3-Dioxolan-2-YL)-2-(4-nitrobenzoyl)thiophene typically involves multi-step organic reactions. One common method starts with the thiophene ring, which undergoes a Friedel-Crafts acylation to introduce the 4-nitrobenzoyl group. This is followed by the formation of the 1,3-dioxolane ring through a cyclization reaction involving an aldehyde and an ethylene glycol derivative under acidic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of purification techniques such as recrystallization and chromatography to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

5-(1,3-Dioxolan-2-YL)-2-(4-nitrobenzoyl)thiophene can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine group under specific conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The thiophene ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Substitution: Lewis acids like aluminum chloride (AlCl3) for Friedel-Crafts reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amine derivative, while substitution reactions can introduce various functional groups onto the thiophene ring.

Scientific Research Applications

5-(1,3-Dioxolan-2-YL)-2-(4-nitrobenzoyl)thiophene has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and photovoltaic cells.

Mechanism of Action

The mechanism of action of 5-(1,3-Dioxolan-2-YL)-2-(4-nitrobenzoyl)thiophene depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    5-(1,3-Dioxolan-2-YL)-2-benzoylthiophene: Lacks the nitro group, which may result in different reactivity and applications.

    5-(1,3-Dioxolan-2-YL)-2-(4-methylbenzoyl)thiophene:

Uniqueness

5-(1,3-Dioxolan-2-YL)-2-(4-nitrobenzoyl)thiophene is unique due to the presence of both the 1,3-dioxolane and 4-nitrobenzoyl groups, which confer distinct chemical and biological properties. This combination of functional groups makes it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

[5-(1,3-dioxolan-2-yl)thiophen-2-yl]-(4-nitrophenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11NO5S/c16-13(9-1-3-10(4-2-9)15(17)18)11-5-6-12(21-11)14-19-7-8-20-14/h1-6,14H,7-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGFQTQCRIDYSOW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(O1)C2=CC=C(S2)C(=O)C3=CC=C(C=C3)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11NO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30641945
Record name [5-(1,3-Dioxolan-2-yl)thiophen-2-yl](4-nitrophenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30641945
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

305.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898778-34-2
Record name [5-(1,3-Dioxolan-2-yl)-2-thienyl](4-nitrophenyl)methanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898778-34-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name [5-(1,3-Dioxolan-2-yl)thiophen-2-yl](4-nitrophenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30641945
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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